4-Bromo-2-chloro-6-ethynylpyridine
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Overview
Description
4-Bromo-2-chloro-6-ethynylpyridine is an organohalide compound with the molecular formula C7H3BrClN It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and ethynyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-6-ethynylpyridine typically involves halogenation and ethynylation reactions. One common method is the halogenation of 2-chloro-6-ethynylpyridine using bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-6-ethynylpyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Major Products:
- Substitution reactions yield various substituted pyridines.
- Coupling reactions produce biaryl compounds with extended conjugation.
Scientific Research Applications
4-Bromo-2-chloro-6-ethynylpyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-6-ethynylpyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the halogen atoms can form halogen bonds with electron-rich sites. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
2-Chloro-4-ethynylpyridine: Similar structure but lacks the bromine atom.
4-Bromo-2-iodoaniline: Contains bromine and iodine instead of chlorine and ethynyl groups.
Uniqueness: 4-Bromo-2-chloro-6-ethynylpyridine is unique due to the combination of bromine, chlorine, and ethynyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H3BrClN |
---|---|
Molecular Weight |
216.46 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-ethynylpyridine |
InChI |
InChI=1S/C7H3BrClN/c1-2-6-3-5(8)4-7(9)10-6/h1,3-4H |
InChI Key |
BCUABCACXRALJF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC(=CC(=C1)Br)Cl |
Origin of Product |
United States |
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